molecular formula C8H6O B081329 3-Hydroxyphenylacetylene CAS No. 10401-11-3

3-Hydroxyphenylacetylene

Cat. No. B081329
CAS RN: 10401-11-3
M. Wt: 118.13 g/mol
InChI Key: AODMJIOEGCBUQL-UHFFFAOYSA-N
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Description

3-Hydroxyphenylacetylene (3-HPA) is an important compound in organic chemistry, first synthesized in the late 19th century and used as a precursor in the synthesis of a variety of other compounds. It is a colorless liquid with a strong smell and is soluble in alcohols, ethers and ketones. 3-HPA is a key component in the synthesis of many compounds, including pharmaceuticals, dyes, and fragrances. In addition, 3-HPA has been studied for its potential therapeutic applications in the treatment of various diseases and disorders.

Scientific Research Applications

  • Fluorescent Labeling of Bacteria : Kauffman et al. (2003) demonstrated the use of 3-HPA as a novel probe for bacterial enzymes that degrade toluene via meta ring fission, facilitating fluorescent labeling of these bacteria (Kauffman et al., 2003).

  • Synthesis of Acetylene-Terminated Resins : Williams et al. (1990) developed a biotransformation procedure for synthesizing intermediates from 3-HPA, used in manufacturing acetylene-terminated resins (Williams et al., 1990).

  • Electropolymerization in Biosensors : Ferreira et al. (2012) explored the use of 3-hydroxyphenylacetic acid (3-HPA) in the synthesis of polymeric films via electropolymerization. These films serve as supports for immobilizing biomolecules in electrochemical biosensors (Ferreira et al., 2012).

  • Synthesis of High-Value Specialty Chemicals : Moriarty et al. (1997) discussed the application of 3-HPA in the synthesis of α-functionalized acetophenone derivatives, a process significant in the field of organic synthesis (Moriarty et al., 1997).

  • Antioxidant and Pharmaceutical Building Block : Napora‐Wijata et al. (2014) reported a method for producing 3‐Hydroxytyrosol (3‐HT), a phenolic antioxidant used in various pharmaceuticals, from 3,4‐dihydroxyphenylacetic acid (Napora‐Wijata et al., 2014).

  • Molecular Structure and Microbiological Activity : Samsonowicz et al. (2017) studied the molecular structure of 3-hydroxyphenylacetates and their microbiological activity, highlighting the relationship between their structure and biological function (Samsonowicz et al., 2017).

Safety and Hazards

3-Hydroxyphenylacetylene is classified as harmful if swallowed and can cause serious eye damage . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin, eyes, or clothing, and taking precautionary measures against static discharges .

Mechanism of Action

Target of Action

3-Ethynylphenol, also known as 3-Hydroxyphenylacetylene, is primarily used as a probe for labeling bacterial enzymes . These enzymes are known to degrade toluene, an aromatic hydrocarbon commonly used as an industrial solvent .

Mode of Action

The compound exhibits chromogenic and fluorogenic properties, which means it can change color and emit light when it interacts with its target . When 3-Ethynylphenol comes into contact with the bacterial enzymes, it undergoes a reaction that results in a change in its color or fluorescence. This change can be detected and measured, providing a direct physiological analysis of the enzyme’s activity .

Biochemical Pathways

It is known that the compound is involved in the degradation of toluene via meta ring fission of the intermediate, 3-methylcatechol . This process is part of the broader aromatic compound degradation pathway, which plays a crucial role in the metabolism of many bacteria.

Result of Action

The primary result of 3-Ethynylphenol’s action is the labeling of bacterial enzymes involved in toluene degradation . This allows researchers to track the activity of these enzymes and gain insights into their role in bacterial metabolism. The compound’s chromogenic and fluorogenic properties make it a valuable tool for this kind of biochemical research .

Action Environment

The action of 3-Ethynylphenol can be influenced by various environmental factors. For instance, its chromogenic and fluorogenic properties might be affected by the pH, temperature, and ionic strength of the solution it is in. Additionally, the presence of other substances, such as metal ions or reactive oxygen species, could potentially interfere with its activity. Therefore, careful control of the experimental conditions is necessary when using 3-Ethynylphenol as a probe .

Biochemical Analysis

Biochemical Properties

3-Ethynylphenol plays a significant role in various biochemical reactions. It exhibits chromogenic and fluorogenic properties, making it useful as a probe for labeling bacterial enzymes that degrade toluene . The compound interacts with enzymes such as toluene dioxygenase, which catalyzes the initial step in the degradation of toluene. This interaction involves the hydroxylation of the aromatic ring, leading to the formation of intermediates that can be further metabolized by the bacteria.

Cellular Effects

3-Ethynylphenol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways . Additionally, 3-Ethynylphenol can modulate the expression of genes involved in detoxification processes, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of 3-Ethynylphenol involves its interaction with specific biomolecules within the cell. The compound can bind to enzymes and proteins, altering their activity. For example, 3-Ethynylphenol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethynylphenol can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light, air, or heat . Long-term exposure to 3-Ethynylphenol can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Ethynylphenol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce toxic effects . For example, high doses of 3-Ethynylphenol can cause oxidative damage to tissues, leading to inflammation and cell death. It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

3-Ethynylphenol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyzes the hydroxylation of the ethynyl group . This reaction produces metabolites that can be further processed by phase II enzymes, leading to the formation of conjugates that are more easily excreted from the body. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, 3-Ethynylphenol is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, 3-Ethynylphenol may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.

Subcellular Localization

The subcellular localization of 3-Ethynylphenol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, 3-Ethynylphenol may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification

properties

IUPAC Name

3-ethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODMJIOEGCBUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146218
Record name 3-Hydroxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10401-11-3
Record name 3-Hydroxyphenylacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyphenylacetylene
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Synthesis routes and methods

Procedure details

To a stirred solution of PdCl2(PPh3)2 (46 mg, 0.04 mmol), CuI (15 mg, 0.08 mmol), and Et3N (0.303 g, 0.42 mL, 3 mmol) in 10 mL of THF under nitrogen was added 3-iodophenol (0.440 g, 2 mmol) by syringe. The reaction mixture was cooled to 0° C., and trimethylsilylacetylene (0.206 g, 0.30 mL, 2.1 mmol) was added dropwise over 30 min. The reaction mixture was stirred at room temperature overnight and was filtered through Celite to remove Pd and Cu catalysts. Column chromatography (n-hexane/Acetone 6:1) yielded 3-(2-(trimethylsilyl)ethynyl)phenol (380 mg, 2.0 mmol, >99%) as a light brown oil. This compound was diluted with THF (6 mL) and MeOH (6 mL), and 10% aqueous KOH (6 mL) was added. After stirring for 2 hr, the reaction mixture was neutralized by 1 N HCl and evaporated, extracted with CH2Cl2, and dried (Na2SO4). Column chromatography (n-hexane/acetone 5:1) yielded 3-ethynylphenol (162.8 mg, 70%) as a yellow oil.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
6 mL
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reactant
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Quantity
6 mL
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Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 3-hydroxyphenylacetylene in material science?

A1: this compound plays a crucial role in synthesizing highly conductive and durable anion exchange membranes (AEMs). [] For instance, it acts as an end-group cross-linker in the creation of poly(arylene ether sulfone) (Imd-PAES) membranes. [] This cross-linking process, achieved through thermal treatment, significantly enhances the hydroxide conductivity and electrochemical performance of the membranes, making them suitable for applications like fuel cells. []

Q2: Can you elaborate on the role of this compound in synthesizing Acetylene-Terminated Resins (ATRs)?

A2: While specific details are limited in the provided abstracts, one paper mentions the use of toluene dioxygenase in the synthesis of ATRs utilizing this compound. [] This suggests the compound might act as a building block or a modifying agent in the resin synthesis. Further research is needed to elucidate the exact mechanism and contribution of this compound in this context.

Q3: How is this compound utilized in sensing applications?

A3: this compound serves as a key component in a novel stress-sensing system. [] It participates in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a non-fluorescent precursor dye. [] When a metal-organic framework (MOF) containing copper and embedded within a thermoplastic polyurethane (TPU) matrix undergoes mechanical stress, it catalyzes the CuAAC reaction. [] This reaction forms a fluorescent dye, enabling the visualization of stressed areas within the TPU through fluorescence detection. []

Q4: Are there any alternative methods where this compound provides a cost-effective approach in chemical synthesis?

A4: this compound offers a more economical route for synthesizing 4,4'-di(3-ethynylphenoxy)diphenyl (ATS). [] The traditional method, relying on this compound, is expensive. [] This novel approach utilizes this compound to replace bromine atoms in a precursor molecule, ultimately leading to a significant cost reduction in ATS production. []

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